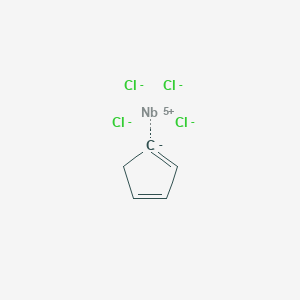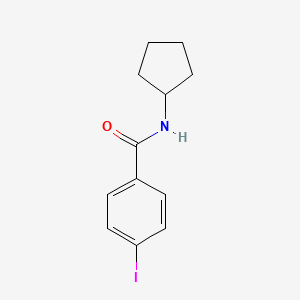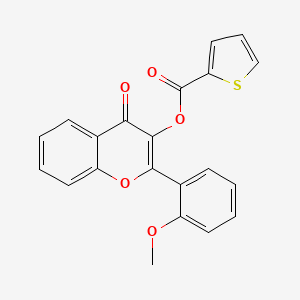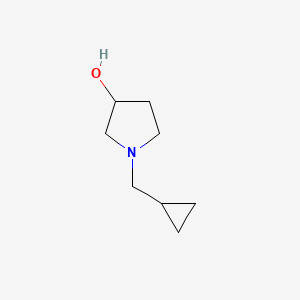
1-(Cyclopropylmethyl)pyrrolidin-3-ol
Descripción general
Descripción
“1-(Cyclopropylmethyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidines, including “this compound”, often involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in “this compound” is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C8H15NO and a molecular weight of 141.21 . Other physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Synthesis as a Bioactive Molecule Intermediate
1-(Cyclopropylmethyl)pyrrolidin-3-ol is a critical intermediate in the synthesis of various bioactive molecules. It has been obtained through a 1,3-dipolar cycloaddition reaction, showcasing its pivotal role in creating compounds with significant biological activity. The efficient procedures developed for subsequent reactions underline its utility in organic synthesis, particularly for generating derivatives with potential pharmacological properties (Kotian, Lin, El-Kattan, & Chand, 2005).
Framework for Asymmetric Synthesis
The compound serves as a versatile framework for the asymmetric synthesis of biologically active compounds, including azetidines and pyrrolidines. This versatility is exemplified by the base-induced cyclization of (2-aminoalkyl)oxiranes, leading to the stereospecific formation of pyrrolidin-3-ols under specific conditions. The ability to generate these structures with high stereocontrol is crucial for developing pharmaceuticals and other bioactive materials (Medjahdi, Gonzalez-Gomez, Foubelo, & Yus, 2009).
Contribution to Nucleic Acid Research
In the field of nucleic acid research, derivatives of this compound have been studied for their intercalating properties. These derivatives have shown to modify the stability of DNA and RNA duplexes, as well as DNA three-way junctions, indicating potential applications in gene regulation and molecular biology studies. The slight destabilization of DNA duplexes and significant effects on RNA duplex stability highlight the compound's relevance in understanding and manipulating nucleic acid structures (Filichev & Pedersen, 2003).
Advancements in Heterocyclic Chemistry
The compound also plays a role in advancing heterocyclic chemistry, particularly in the synthesis of pyrroles and pyrrolidines. These efforts are significant for creating compounds with a wide range of applications, from pharmaceuticals to materials science. The synthesis of azabicyclo[3.1.0]hexane-1-ols and their transformation into pharmacologically active products demonstrate the compound's utility in generating structurally complex and functionally diverse molecules (Jida, Guillot, & Ollivier, 2007).
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-3-4-9(6-8)5-7-1-2-7/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDBNZQLTMCVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3126034.png)
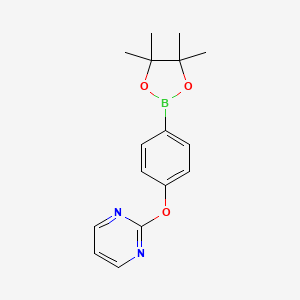
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B3126038.png)
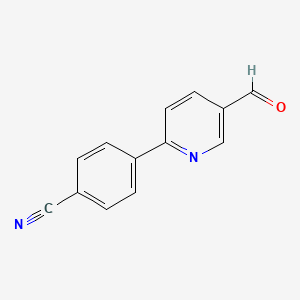

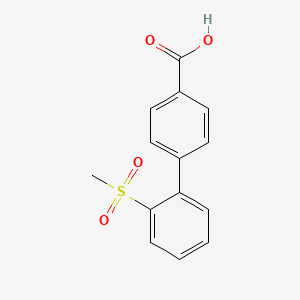

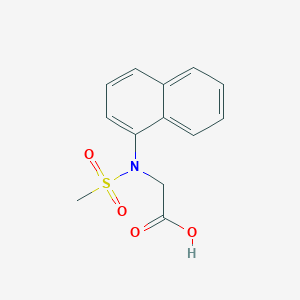
![(1H-benzo[d]imidazol-2-yl)(phenyl)methanamine](/img/structure/B3126072.png)
